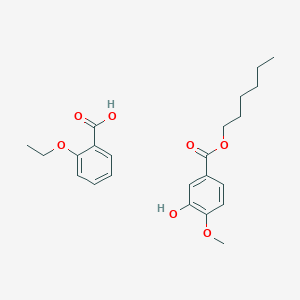
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide, also known as CMA, is a chemical compound that has shown promising results in scientific research. It is a member of the acetamide family and has been studied extensively for its potential applications in various fields. In
Scientific Research Applications
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has also been studied for its antimicrobial and antifungal properties. In addition, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been used as a fluorescent probe for the detection of zinc ions in biological systems.
Mechanism of Action
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models. In addition, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is its versatility. It can be used in a variety of experimental settings and has shown promising results in various fields. However, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is still a relatively new compound and its full range of effects and potential applications are still being explored. In addition, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for the study of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide. One area of research is the development of more efficient synthesis methods to produce higher yields of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide. Another area of research is the exploration of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide's potential applications in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide and its effects on various biological systems.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide involves the reaction of 2-chlorophenol with 2-methyl-8-quinolinecarboxaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with N-(2-aminoethyl)acetamide to yield the final product, 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide. The synthesis method has been optimized to yield high purity and high yield of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide.
properties
Product Name |
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
|---|---|
Molecular Formula |
C18H15ClN2O2 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-9-10-13-5-4-7-15(18(13)20-12)21-17(22)11-23-16-8-3-2-6-14(16)19/h2-10H,11H2,1H3,(H,21,22) |
InChI Key |
OGEALEWTEAIZEN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3Cl)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
